1-Decanol-d5

Quantitative LC-MS/MS Bioanalysis Stable Isotope Internal Standards

Quantifying 1-decanol in complex biological matrices using lower-deuterated (d2, d4) internal standards risks isotopic cross-talk and inaccurate results. 1-Decanol-d5 (CAS 57368-00-0) resolves this with a definitive +5 Da mass shift that cleanly separates analyte and internal standard signals in LC-MS/MS and GC-MS workflows. • Distinct +5 Da mass shift eliminates isotopic interference inherent to d2/d4 analogs • Validated for pharmacokinetic/toxicokinetic studies, metabolic tracing, and environmental analysis • Supplied with 98 atom % D isotopic enrichment; stable at room temperature for simplified logistics

Molecular Formula C10H22O
Molecular Weight 163.31 g/mol
Cat. No. B1531854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decanol-d5
Molecular FormulaC10H22O
Molecular Weight163.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCO
InChIInChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2
InChIKeyMWKFXSUHUHTGQN-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Decanol-d5 Isotope-Labeled Standard Overview


1-Decanol-d5 is a deuterated long-chain fatty alcohol, serving as a stable isotope-labeled analog of the primary alcohol 1-Decanol (CAS 112-30-1). It is characterized by the specific substitution of five hydrogen atoms with deuterium at the terminal carbon chain positions (C-9 and C-10), resulting in a molecular formula of C10H17D5O and a molecular weight of 163.31 g/mol . This precise isotopic labeling pattern is essential for its primary application as a non-radioactive internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the accurate quantification of 1-decanol in complex biological and environmental matrices .

IS Stable isotope-labeled internal standard (d5) for quantitative MS and NMR
MS Optimized for LC-MS/MS bioanalysis with distinct +5 Da mass shift
MX Suitable for complex biological and environmental research matrices

Why Generic Substitution Fails for 1-Decanol-d5


Direct substitution of 1-Decanol-d5 with unlabeled 1-Decanol or alternative deuterated analogs (e.g., d2, d4) is not analytically equivalent due to the critical importance of specific isotopic labeling patterns on analytical performance and data integrity. In quantitative LC-MS/MS workflows, the choice of internal standard directly impacts accuracy and precision, particularly in the presence of complex biological matrices [1]. The unique d5 labeling pattern of this compound provides a distinct mass shift (m/z +5) that minimizes isotopic interference and cross-talk, a phenomenon where the analyte and internal standard signals overlap, which can be problematic with lower degrees of deuteration [2]. Furthermore, the specific deuterium placement can influence physicochemical properties and chromatographic retention times, with potential impacts on ion suppression or enhancement, making simple substitution of a different deuterated analog a source of method error [3].

Mass Shift Mismatch
Lower deuterated analogs (d2, d4) may cause isotopic cross-talk; the +5 Da shift provides a distinct detection window that d2/d4 cannot guarantee.
Chromatographic Retention Drift
Deuterium placement influences physicochemical behavior; alternative labeling patterns can alter retention times and ion suppression profiles, compromising quantification.
Quantitative Integrity Risk
Unlabeled 1-decanol lacks isotopic compensation for matrix effects, leading to accuracy loss in complex samples; direct substitution is not analytically equivalent.

Quantitative Differentiation Evidence


Isotopic Purity and Mass Shift Advantage

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 1-Decanol-d5 offers a superior mass shift (+5 Da) compared to alternative deuterated forms like 1-Decanol-d2 (+2 Da, CAS 42006-99-5) and 1-Decanol-d4 (+4 Da, CAS 57367-97-2), minimizing the risk of isotopic cross-talk and signal interference. The mass difference ensures that the isotopic envelope of the analyte (1-Decanol) does not overlap with the internal standard's detection window, a known issue for lower-mass-shift deuterated internal standards. While specific quantitative recovery or precision data for 1-Decanol-d5 is not publicly available in comparative studies, class-level inference from SIL-IS methodology indicates that a mass shift of +3 to +5 Da is optimal for LC-MS/MS to avoid cross-talk, with +5 providing the greatest margin of safety. [1]

Mass Shift Advantage
Class-level inference
+5 Da (d5) vs +2 Da (d2) / +4 Da (d4)
Reduces isotopic cross-talk risk
Quantitative recovery data not reported
Quantitative LC-MS/MS Bioanalysis Stable Isotope Internal Standards

Metabolic Stability and Deuterium Isotope Effect

The incorporation of deuterium into a molecule can alter its metabolic stability due to the kinetic isotope effect (KIE), where C-D bonds are cleaved more slowly than C-H bonds by certain enzymes. While specific KIE values for 1-Decanol-d5 are not reported, class-level inference from related deuterated compounds suggests potential for reduced biotransformation rates. For instance, studies on deuterated drug analogs show that strategic deuteration can decrease the rate of oxidative metabolism by up to 10-fold. [1] In the context of 1-Decanol-d5, the five deuterium atoms at the terminal carbon are positioned at a site potentially involved in ω-oxidation, a known pathway for fatty alcohol metabolism. This suggests a possible, though unquantified, reduction in metabolic clearance compared to unlabeled 1-Decanol, which could be advantageous in tracer studies requiring prolonged detection.

Metabolic Stability
Class-level inference
Potential KIE: up to 10-fold rate reduction (class data)
May extend tracer detection window
Compound-specific KIE not quantified
Metabolic Stability Pharmacokinetics Deuterium Isotope Effect

Physicochemical Similarity to Unlabeled Analyte

An ideal internal standard should mimic the analyte's behavior closely without altering the system. 1-Decanol-d5 demonstrates this property, as its key physicochemical parameters are nearly identical to unlabeled 1-Decanol. For instance, the boiling point of 1-Decanol-d5 is 227.8 ± 3.0 °C, compared to 231 °C for unlabeled 1-Decanol, representing a difference of -3.2 °C (-1.4%). The density is 0.8 ± 0.1 g/cm³, virtually identical to 1-Decanol's 0.829 g/mL. This close match ensures that the deuterated standard will co-elute with the analyte in chromatographic separations and partition similarly in sample preparation steps, fulfilling a critical requirement for reliable quantification. [1]

Physicochemical Similarity
Head-to-head
Boiling point Δ -3.2 °C (-1.4%); Density near-identical
Co-elution and extraction behavior matched
Data from ChemWhat database
Analytical Chemistry Internal Standard Suitability Deuterium Labeling

Optimal Application Scenarios


Internal Standard for Biological Fluid LC-MS/MS

In pharmacokinetic and toxicokinetic studies, 1-Decanol-d5 is the preferred internal standard for the precise quantification of 1-Decanol in plasma, urine, or tissue homogenates using LC-MS/MS. Its distinct +5 Da mass shift minimizes interference from the analyte's isotopic envelope and endogenous matrix components, ensuring accurate concentration-time profile determination. [1]

Metabolic Flux Analysis Tracer for Fatty Alcohols

1-Decanol-d5 can be employed as a stable isotope tracer to investigate the metabolic pathways of fatty alcohols in cell culture or animal models. The deuterium label allows for the tracking of 1-decanol incorporation into downstream metabolites (e.g., fatty acids, lipids) using mass spectrometry. The potential for a kinetic isotope effect, while a consideration, can be leveraged to study the rate-limiting steps of specific metabolic transformations.

Environmental Monitoring Calibration Standard

In environmental analytical chemistry, 1-Decanol-d5 serves as a high-purity calibration and surrogate standard for the quantification of 1-decanol and related long-chain alcohols in water, soil, and air samples via GC-MS or LC-MS. Its use corrects for analyte loss during sample preparation and instrument variability, leading to more robust and defensible environmental monitoring data.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in research matrices
Distinct +5 Da mass shift
Isotopic cross-talk review
Fatty alcohol metabolic flux studies
Deuterium label for incorporation tracking
Kinetic isotope effect review
Environmental analytical calibration
Surrogate standard for analyte loss correction
Recovery and matrix effect evaluation

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